
(1R,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative This compound is notable for its unique structural features, which include a cyclopropane ring and a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a bromophenyl derivative with a cyclopropane precursor under specific conditions. For instance, the use of chiral catalysts can help achieve the desired stereochemistry. The reaction conditions often include the use of solvents like dichloromethane and reagents such as diethylzinc and iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of cyclopropane carboxylic acids.
Reduction: Formation of cyclopropane amines.
Substitution: Formation of substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of stereoselective biological processes .
Medicine
Its structural features make it a candidate for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes and receptors, leading to changes in their activity. The bromophenyl group can also participate in binding interactions, enhancing the compound’s overall efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride: This is a diastereomer of the compound and has different stereochemistry.
Bromocyclopropane: A simpler compound with a bromine atom attached to a cyclopropane ring.
Uniqueness
(1R,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both a bromophenyl group and a cyclopropane ring.
Propriétés
Formule moléculaire |
C9H11BrClN |
|---|---|
Poids moléculaire |
248.55 g/mol |
Nom IUPAC |
(1R,2R)-2-(4-bromophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H10BrN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9-;/m1./s1 |
Clé InChI |
XQXNVLZRIWWINX-VTLYIQCISA-N |
SMILES isomérique |
C1[C@@H]([C@@H]1N)C2=CC=C(C=C2)Br.Cl |
SMILES canonique |
C1C(C1N)C2=CC=C(C=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12833237.png)
![4-Isopropyl-7-methyl-1H-benzo[d]imidazol-2-ol](/img/structure/B12833238.png)
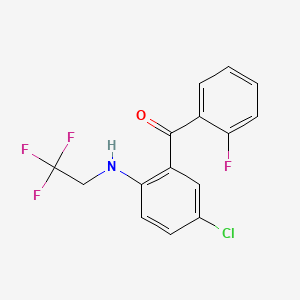
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12833261.png)

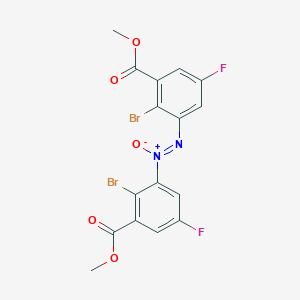
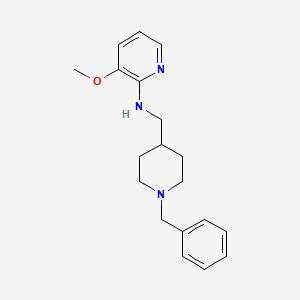
![Imidazo[2,1-b][1,3]oxazepine](/img/structure/B12833290.png)
![1h-Thieno[2,3-f]benzimidazole](/img/structure/B12833296.png)
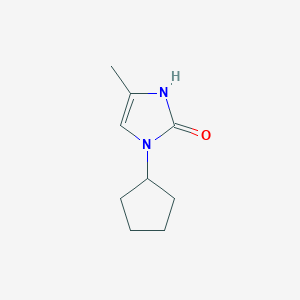
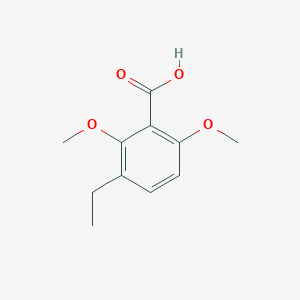

![6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12833321.png)
